(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Overview
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H18ClNO. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is 251.75 g/mol.Scientific Research Applications
1. Synthesis of Tropane Alkaloids
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
2. Asymmetric 1,3-Dipolar Cycloadditions
- Application Summary : The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo / endo -selectivity was observed depending on the diazo substrates .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee) .
3. Raw Material and Intermediate in Organic Synthesis
- Application Summary : This compound is used as an important raw material and intermediate in organic synthesis . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process or product being developed. Typically, it would be used in a reaction to form a new compound or as a building block in a larger molecule .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can enable the synthesis of a wide array of organic compounds, including agrochemicals, pharmaceuticals, and dyes .
4. Raw Material in Agrochemical, Pharmaceutical, and Dyestuff Field
- Application Summary : This compound is used as a raw material in the synthesis of various products in the agrochemical, pharmaceutical, and dyestuff fields .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process or product being developed. Typically, it would be used in a reaction to form a new compound or as a building block in a larger molecule .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can enable the synthesis of a wide array of products in the agrochemical, pharmaceutical, and dyestuff fields .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis and applications of compounds with this structure.
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMCUADSNVSIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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